c-Met/MEK1/Flt-3-IN-1
Description
Rationale for simultaneous targeting of multiple oncogenic signaling pathways.
The rationale for inhibiting multiple oncogenic signaling pathways simultaneously is rooted in the fundamental biology of cancer. nih.gov Tumors are highly heterogeneous and adaptable, often depending on several signaling pathways for their growth, survival, and metastasis. nih.govamegroups.org When a single pathway is blocked, cancer cells can frequently activate alternative or "escape" pathways to bypass the inhibition, leading to drug resistance. amegroups.orgnih.gov
This complexity has driven the development of multi-target kinase inhibitors, which are designed to block several key signaling nodes at once. nih.govwjgnet.com This strategy offers several theoretical advantages:
Enhanced Efficacy: By simultaneously shutting down multiple pro-cancer signals, multi-target inhibitors can induce a more potent anti-tumor effect than single-target agents. wjgnet.com
Overcoming Resistance: Targeting redundant pathways or pathways known to mediate resistance can prevent or delay the emergence of drug-resistant tumor cell populations. amegroups.org
Broadening Therapeutic Scope: A single multi-targeted agent may be effective against a wider range of tumors that are dependent on any of the inhibited kinases. nih.gov
The signaling pathways frequently dysregulated in cancer and targeted by these inhibitors include those controlling cell proliferation, survival, angiogenesis, and invasion. Key examples include the c-Met, MEK/ERK, and Flt-3 pathways, each playing a critical role in oncogenesis.
The emergence of c-Met/MEK1/Flt-3-IN-1 as a research compound in multi-kinase inhibition.
Within the landscape of multi-kinase inhibitors, this compound has emerged as a compound of significant interest for preclinical research. It is designed to concurrently inhibit three distinct and crucial kinases:
c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase for hepatocyte growth factor (HGF). nih.gov Aberrant c-Met signaling, through mutation, amplification, or overexpression, is implicated in a wide variety of human cancers. sci-hub.senih.gov It drives tumor growth, invasion, and metastasis by activating downstream cascades like the RAS/MAPK and PI3K/AKT pathways. mdpi.comnih.gov
MEK1 (MAPK/ERK Kinase 1): A key component of the RAS/RAF/MEK/ERK signaling pathway. bohrium.comcancerbiomed.org This cascade is a central regulator of cell proliferation, differentiation, and survival, and its hyperactivity is found in over 30% of all human cancers. esmed.orgnih.gov Inhibiting MEK1 provides a strategic downstream blockade of this frequently overactive pathway. spandidos-publications.com
Flt-3 (FMS-like Tyrosine Kinase 3): A receptor tyrosine kinase vital for the normal development of hematopoietic progenitor cells. physiology.org Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to ligand-independent constitutive activation of the kinase and downstream signaling pathways, including STAT5, MAPK, and AKT, which promotes uncontrolled cell proliferation and survival. nih.govspandidos-publications.com
By targeting these three kinases, this compound provides a valuable tool for researchers to explore the effects of simultaneously blocking pathways involved in solid tumor progression (c-Met, MEK1) and hematological malignancies (Flt-3). This compound, also identified in research contexts as "Antiproliferative Against-3 (comp 33)," has demonstrated notable activity in preclinical studies. medchemexpress.comtargetmol.com Research has shown that it possesses potent antiproliferative effects against various cancer cell lines and can induce apoptosis, or programmed cell death, by causing cell cycle arrest. medchemexpress.comtargetmol.com The study of such molecules is crucial for validating the multi-target approach and identifying new therapeutic strategies.
Research Findings for this compound
Preclinical investigations have provided initial data on the biological activity of this compound. In laboratory settings, the compound has shown efficacy in inhibiting the growth of several human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 0.21 | medchemexpress.comtargetmol.com |
| A549 | Lung Cancer | 0.39 | medchemexpress.comtargetmol.com |
| MCF-7 | Breast Cancer | 0.33 | medchemexpress.comtargetmol.com |
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
Further mechanistic studies have revealed that this compound exerts its antiproliferative effects in A549 lung cancer cells by inducing apoptosis in a dose-dependent manner. targetmol.com This is achieved by arresting the cells in the G1 phase of the cell cycle, preventing them from proceeding to DNA synthesis and cell division. targetmol.com
Structure
2D Structure
Properties
Molecular Formula |
C39H37FN6O5 |
|---|---|
Molecular Weight |
688.7 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[4-[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C39H37FN6O5/c1-44-18-20-45(21-19-44)17-4-22-50-36-24-33-31(23-35(36)49-2)34(14-16-41-33)51-29-12-8-27(9-13-29)43-39(48)32-25-46(28-10-6-26(40)7-11-28)38-30(37(32)47)5-3-15-42-38/h3,5-16,23-25H,4,17-22H2,1-2H3,(H,43,48) |
InChI Key |
NCOBXGPGCSMTTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=CC=C(C=C4)NC(=O)C5=CN(C6=C(C5=O)C=CC=N6)C7=CC=C(C=C7)F |
Origin of Product |
United States |
Molecular Profiling and Kinase Target Specificity of C Met/mek1/flt 3 in 1
Characterization of c-Met kinase inhibition by c-Met/MEK1/Flt-3-IN-1
Enzymatic assays have demonstrated that this compound is a potent inhibitor of the c-MET kinase. researchgate.net The compound exhibited a half-maximal inhibitory concentration (IC50) of 11.77 nM against c-Met in in-vitro kinase assays. researchgate.net The c-MET receptor, a member of the receptor tyrosine kinase family, plays a crucial role in cellular growth, survival, and migration, and its aberrant activation is implicated in the progression of numerous cancers. aacrjournals.orgaacrjournals.org
Characterization of MEK1 kinase inhibition by this compound
The inhibitor has shown strong potency against MEK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net In enzymatic assays, this compound inhibited MEK1 with an IC50 value of 10.71 nM. researchgate.net The MAPK pathway, when abnormally activated, is known to promote tumor cell invasion and metastasis. aacrjournals.org
Characterization of Flt-3 kinase inhibition by this compound
Inhibition of FMS-like tyrosine kinase 3 (Flt-3) is another primary characteristic of this compound. Enzymatic analysis revealed that this compound inhibits Flt-3 kinase with an IC50 value of 22.36 nM. researchgate.net Flt-3 is a receptor tyrosine kinase whose activating mutations are common in certain hematological malignancies, such as acute myeloid leukemia (AML), and are associated with a poor prognosis. nih.govnih.gov
Inhibitory Profile of this compound
The following table summarizes the in-vitro inhibitory activity of this compound against its primary kinase targets as identified in enzymatic assays.
| Target Kinase | IC50 (nM) |
| c-Met | 11.77 |
| MEK1 | 10.71 |
| Flt-3 | 22.36 |
| Data sourced from Pengqin Chen, et al. Bioorganic Chemistry. researchgate.net |
Analysis of the broader kinase selectivity profile of this compound
The available scientific literature focuses on the potent inhibitory activities of this compound against its three designated targets: c-Met, MEK1, and Flt-3. researchgate.net Detailed profiling against a broader panel of human kinases to fully determine its selectivity has not been reported in the reviewed sources. Therefore, a comprehensive understanding of its off-target activities remains to be elucidated.
Comparative assessment of inhibitory potency against c-Met, MEK1, and Flt-3 wild-type and mutant forms
The characterization of this compound has been performed against the wild-type forms of the c-Met, MEK1, and Flt-3 kinases. researchgate.net The primary research describing its synthesis and evaluation does not include data on its inhibitory potency against clinically relevant mutant forms of these kinases. researchgate.netresearchgate.netpatsnap.com Consequently, a comparative assessment of its efficacy on wild-type versus mutant kinases is not available in the current literature.
Cellular and Molecular Biological Effects of C Met/mek1/flt 3 in 1
Modulation of c-Met mediated downstream signaling pathways.
No specific data is available for c-Met/MEK1/Flt-3-IN-1.
Impact on PI3K/Akt/mTOR cascade.
No specific data is available for this compound.
Impact on STAT3 signaling pathway.
No specific data is available for this compound.
Impact on Rac1-Cdc42 pathways.
No specific data is available for this compound.
Modulation of MEK1/MAPK/ERK signaling cascades by this compound.
No specific data is available for this compound.
Modulation of Flt-3 mediated downstream signaling pathways.
No specific data is available for this compound.
Impact on PI3K/AKT pathway.
No specific data is available for this compound.
Impact on RAS/MAPK pathway
This compound is a multi-target inhibitor designed to block key signaling nodes involved in cancer cell proliferation and survival. One of its primary targets is MEK1, a central component of the RAS/MAPK (mitogen-activated protein kinase) pathway. This pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell growth, differentiation, and survival. The activation of both c-Met and FMS-like tyrosine kinase 3 (Flt-3) receptor tyrosine kinases leads to the stimulation of the RAS/MAPK pathway. nih.govnih.gov Specifically, ligand binding to these receptors triggers a phosphorylation cascade that proceeds through RAS, RAF, MEK (MEK1/2), and finally ERK (extracellular signal-regulated kinase). nih.gov
By directly inhibiting MEK1, this compound effectively blocks the phosphorylation and activation of ERK. This action halts the transmission of oncogenic signals downstream, regardless of the activation status of upstream components like RAS or RAF. Furthermore, the compound's inhibitory activity against c-Met and Flt-3 provides an additional layer of pathway suppression by preventing the initial activation of this cascade. nih.govnih.gov Dysregulation of the RAS/MAPK pathway is a common feature in many cancers, and its reactivation is a known mechanism of resistance to targeted therapies, including Flt-3 inhibitors. mdpi.comnih.gov Therefore, the simultaneous targeting of MEK1, c-Met, and Flt-3 by a single agent represents a strategy to achieve a more comprehensive and durable blockade of this crucial oncogenic pathway.
Impact on STAT5 signaling pathway
The Signal Transducer and activator of Transcription 5 (STAT5) signaling pathway is another critical mediator of cell proliferation and survival, particularly in hematological malignancies. nih.govnih.gov The Flt-3 receptor, especially in its mutated internal tandem duplication (ITD) form (Flt-3-ITD), is a potent and constitutive activator of STAT5. nih.govresearchgate.net The activated Flt-3 receptor directly phosphorylates STAT5, leading to its dimerization, nuclear translocation, and activation of target gene transcription. nih.govnih.gov These target genes include key anti-apoptotic proteins such as Myeloid cell leukemia-1 (MCL-1), which are essential for the survival of leukemic stem cells. nih.govresearchgate.netnih.govh1.co
This compound, through its inhibition of Flt-3, effectively suppresses the activation of the STAT5 pathway. By preventing the initial Flt-3-mediated phosphorylation of STAT5, the compound blocks its downstream signaling functions. nih.govsigmaaldrich.com This inhibition leads to reduced expression of STAT5-dependent survival factors, thereby promoting apoptosis in cancer cells reliant on this pathway. nih.govnih.gov The constitutive activation of STAT5 is a hallmark of Flt-3-ITD-positive acute myeloid leukemia (AML) and contributes significantly to its pathogenesis and poor prognosis. nih.govresearchgate.net Consequently, the Flt-3 inhibitory component of this compound is crucial for its therapeutic effect in malignancies driven by aberrant STAT5 signaling. providence.org
Effects on cellular proliferation and viability in vitro
In preclinical in vitro studies, this compound has demonstrated significant antiproliferative activity against various human cancer cell lines. medchemexpress.com The compound's ability to simultaneously block multiple, often co-activated, signaling pathways (RAS/MAPK, PI3K/AKT, and STAT5) results in a potent cytostatic effect. nih.govnih.govnih.gov The efficacy of the compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.
Research findings indicate that this compound exhibits prominent antiproliferative activity against cell lines such as the human cervical cancer cell line (HeLa) and the human lung adenocarcinoma cell line (A549). medchemexpress.com This broad activity highlights the dependence of these cancer cells on the pathways targeted by the inhibitor.
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 0.21 |
| A549 | Lung Adenocarcinoma | 0.39 |
This table summarizes the in vitro antiproliferative activity of this compound in selected cancer cell lines. medchemexpress.com
Induction of apoptosis and programmed cell death pathways by this compound
Beyond inhibiting cellular proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells. medchemexpress.com This pro-apoptotic effect is a direct consequence of inhibiting key survival signals mediated by c-Met, MEK1, and Flt-3. The RAS/MAPK and STAT5 pathways, in particular, regulate the expression of BCL-2 family proteins, which are central controllers of the apoptotic cascade. researchgate.netnih.gov
Specifically, the Flt-3-STAT5 signaling axis promotes the expression of the anti-apoptotic protein MCL-1, which is critical for the survival of leukemic cells. nih.govnih.govnih.gov By inhibiting Flt-3 and STAT5 activation, this compound downregulates MCL-1, tipping the cellular balance towards apoptosis. nih.govnih.gov Studies have shown that the compound dose-dependently induces apoptosis in cancer cells. medchemexpress.com The inhibition of MEK1 also contributes to apoptosis by suppressing survival signals that are dependent on the MAPK pathway. The combined blockade of these pro-survival pathways leads to the activation of caspases and the subsequent execution of the apoptotic program, resulting in the elimination of malignant cells. medchemexpress.comallegheny.edu
Effects on cell cycle progression (e.g., G1 phase arrest)
The cell cycle is a tightly regulated process that governs cellular replication, and its dysregulation is a fundamental characteristic of cancer. The RAS/MAPK pathway plays a pivotal role in promoting cell cycle progression, particularly through the G1/S transition. nih.govnih.gov this compound has been shown to directly interfere with this process by inducing a G1 phase cell cycle arrest. medchemexpress.com
Influence on cellular migration and invasion capabilities in preclinical models
The ability of cancer cells to migrate and invade surrounding tissues is a prerequisite for metastasis, the primary cause of cancer-related mortality. nih.gov The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are well-established as potent drivers of cell motility, invasion, and morphogenesis. nih.govnih.gov Activation of the HGF/c-Met axis triggers a complex signaling network, including the RAS/MAPK and PI3K/AKT pathways, which orchestrates the cytoskeletal rearrangements and changes in cell adhesion necessary for cell movement. wjgnet.com
As a direct inhibitor of c-Met, this compound is expected to potently block these processes. By preventing c-Met activation, the compound disrupts the downstream signaling cascades that promote a migratory and invasive phenotype. nih.govwjgnet.com Furthermore, the inhibition of MEK1 disrupts a key pathway that integrates signals controlling cell motility. nih.gov Although direct experimental evidence for this compound in migration and invasion assays is not detailed in the provided sources, its mechanism of action strongly suggests it would significantly impair these capabilities in preclinical models by targeting the core machinery of cancer cell dissemination.
Regulation of angiogenesis-related processes in in vitro and in vivo preclinical contexts
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov The HGF/c-Met signaling pathway is a recognized contributor to tumor angiogenesis. nih.gov HGF can act as a pro-angiogenic factor, and the activation of c-Met on endothelial cells can promote their proliferation, migration, and tube formation. nih.gov Therefore, inhibitors targeting the HGF/c-Met pathway are considered to have anti-angiogenic properties. nih.gov
This compound, by inhibiting c-Met, is poised to disrupt these angiogenic processes. Additionally, the RAS/MAPK pathway, which is blocked by the compound's MEK1 inhibitory activity, is a critical downstream effector for many pro-angiogenic signals, including those from vascular endothelial growth factor (VEGF) receptors. mdpi.comwikipedia.org By blocking both c-Met and a convergent downstream pathway in MEK1, the compound can effectively suppress angiogenesis. This dual inhibition can interfere with the signaling required for endothelial cell function in both in vitro models, such as tube formation assays, and in vivo preclinical contexts, leading to reduced tumor vascularization. nih.govmdpi.com
Investigation into this compound's Effects on Epithelial-Mesenchymal Transition Pathways Remains Undocumented in Publicly Available Research
Despite a comprehensive search of available scientific literature and data, no specific research findings detailing the effects of the chemical compound this compound on epithelial-mesenchymal transition (EMT) pathways have been identified.
The epithelial-mesenchymal transition is a critical cellular process involved in embryonic development, wound healing, and unfortunately, in pathological conditions such as cancer metastasis. This process is characterized by the loss of epithelial cell characteristics, including cell-cell adhesion and polarity, and the acquisition of a mesenchymal phenotype, which enhances migratory and invasive capabilities. Key molecular hallmarks of EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. This transition is orchestrated by a complex network of signaling pathways and transcription factors, including Snail, Slug, and Twist.
The individual targets of the inhibitor—c-Met, MEK1, and Flt-3—are all known to play roles in the signaling cascades that can influence EMT.
c-Met (mesenchymal-epithelial transition factor) is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), can trigger signaling pathways, including the RAS/MAPK (of which MEK1 is a part) and PI3K/Akt pathways. nih.govdrpress.org Aberrant c-Met signaling is well-documented to promote EMT, leading to decreased E-cadherin expression and increased cell motility and invasion in various cancers. nih.gov Consequently, inhibitors of c-Met have been investigated as a strategy to counteract these effects. nih.gov
MEK1 (Mitogen-activated protein kinase kinase 1) is a key component of the MAPK/ERK signaling pathway. This pathway is a downstream effector of many receptor tyrosine kinases, including c-Met and Flt-3, and is centrally involved in cell proliferation, differentiation, and survival. The MEK/ERK pathway has also been implicated in the regulation of EMT, often by controlling the expression and activity of EMT-inducing transcription factors.
Flt-3 (Fms-like tyrosine kinase 3) is another receptor tyrosine kinase that is primarily associated with hematological malignancies. mdpi.com While its role in the EMT of solid tumors is less characterized than that of c-Met, the signaling pathways it activates, such as the PI3K/Akt and MAPK/ERK pathways, are known regulators of EMT.
Given the involvement of these individual targets in EMT, it is plausible that a compound designed to inhibit all three simultaneously could have a significant impact on this process. However, without specific studies on "this compound," any discussion of its effects on EMT markers and pathways would be purely speculative.
Detailed research, including cellular and molecular biology studies, would be required to ascertain the precise effects of this compound on EMT. Such studies would typically involve:
Treating cancer cell lines with the compound and observing for morphological changes consistent with a reversal of EMT (mesenchymal-to-epithelial transition, or MET).
Performing quantitative analysis (such as qPCR or Western blotting) to measure changes in the expression levels of key EMT markers.
Conducting functional assays to assess changes in cell migration and invasion capabilities.
The following table outlines the typical markers and transcription factors that would be investigated in such research.
Table 1: Key Markers and Transcription Factors in Epithelial-Mesenchymal Transition
| Category | Marker/Factor | Typical Change during EMT |
| Epithelial Markers | E-cadherin | Downregulated |
| Cytokeratins | Downregulated | |
| Mesenchymal Markers | N-cadherin | Upregulated |
| Vimentin | Upregulated | |
| Fibronectin | Upregulated | |
| Transcription Factors | Snail | Upregulated |
| Slug | Upregulated | |
| Twist | Upregulated | |
| ZEB1/ZEB2 | Upregulated |
Until research specifically investigating this compound is conducted and published, a scientifically accurate and detailed account of its effects on EMT pathways cannot be provided.
Preclinical Efficacy of C Met/mek1/flt 3 in 1 in Cancer Models
In vitro anti-tumor activity in diverse cancer cell lines.
The compound c-Met/MEK1/Flt-3-IN-1 has shown significant cytotoxic effects against a panel of human cancer cell lines. In a study by Pengqin Chen and colleagues, the compound, referred to as compound 33, exhibited potent activity against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) values were determined to be 0.21 µM for HeLa, 0.39 µM for A549, and 0.33 µM for MCF-7. researchgate.netresearchgate.netmedchemexpress.com These results indicated that the compound was 3.28 to 4.82 times more active than the established c-Met inhibitor, Foretinib, in these cell lines. researchgate.netresearchgate.net
Further investigation into its mechanism of action revealed that this compound induces apoptosis in a dose-dependent manner. researchgate.netresearchgate.netmedchemexpress.com This was demonstrated by its ability to arrest A549 lung cancer cells in the G1 phase of the cell cycle. researchgate.netresearchgate.netmedchemexpress.com Enzymatic assays confirmed that the compound is a multi-target inhibitor with strong potencies against c-Met (IC50 = 11.77 nM), MEK1 (IC50 = 10.71 nM), and Flt-3 (IC50 = 22.36 nM). researchgate.netresearchgate.net
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 0.21 |
| A549 | Lung Cancer | 0.39 |
| MCF-7 | Breast Cancer | 0.33 |
Based on a comprehensive review of the available scientific literature, specific data from colony formation assays for the compound this compound could not be identified.
In vivo anti-tumor efficacy in xenograft and syngeneic animal models.
The in vivo anti-tumor potential of this compound was evaluated in a xenograft mouse model. researchgate.netresearchgate.net In this study, A549 human lung cancer cells were implanted in mice to establish tumors. researchgate.netresearchgate.net The results demonstrated that compound 33 effectively inhibited tumor growth, achieving a tumor growth inhibition (TGI) of 64%. researchgate.netresearchgate.net Notably, this anti-tumor activity was observed without any apparent toxicity in the treated mice, suggesting a favorable preclinical safety profile. researchgate.netresearchgate.net This finding establishes this compound as a promising candidate for further cancer therapy development. researchgate.netresearchgate.net
| Animal Model | Cancer Cell Line | Tumor Growth Inhibition (TGI) | Observed Toxicity |
|---|---|---|---|
| Xenograft Mouse Model | A549 (Lung Cancer) | 64% | No obvious toxicity |
Detailed studies and specific data concerning the analysis of metastasis inhibition by this compound in preclinical models are not available in the reviewed scientific literature.
Information regarding the assessment of specific pharmacodynamic biomarkers for this compound in preclinical tumor models is not detailed in the currently available scientific publications.
Efficacy in specific cancer types exhibiting c-Met, MEK1, or Flt-3 pathway dysregulation in preclinical models
The investigational compound this compound, also identified in scientific literature as compound 33, has demonstrated significant antiproliferative effects in preclinical studies across various human cancer cell lines. nih.govresearchgate.net This compound was developed as a multi-target tyrosine kinase inhibitor, taking design cues from the established c-Met inhibitor, Foretinib. nih.govresearchgate.net Research indicates that its efficacy stems from its ability to inhibit key signaling pathways and induce programmed cell death (apoptosis) in cancer cells. nih.govmedchemexpress.com
Initial in vitro assessments of this compound focused on its ability to halt the growth of several cancer cell lines, including human cervical cancer (HeLa), non-small cell lung cancer (A549), and breast cancer (MCF-7). nih.govresearchgate.net The compound exhibited potent cytotoxic activity against these cell lines. nih.gov
Detailed findings from these studies revealed that this compound was significantly more active than the reference compound Foretinib, showing an activity level 3.28 to 4.82 times greater against the tested cell lines. nih.gov
Antiproliferative Activity of this compound in Human Cancer Cell Lines Data represents the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 0.21 |
| A549 | Lung Cancer | 0.39 |
| MCF-7 | Breast Cancer | 0.33 |
Source: nih.govresearchgate.netmedchemexpress.com
Further mechanistic studies explored the pro-apoptotic capabilities of this compound. In the A549 lung cancer cell line, the compound was found to induce apoptosis in a dose-dependent manner. nih.govmedchemexpress.com The underlying mechanism for this was identified as the compound's ability to arrest the cell cycle at the G1 phase, thereby preventing cell division and promoting cell death. nih.govmedchemexpress.com
The multi-targeted nature of this compound was confirmed through enzymatic assays against a panel of kinases. These tests demonstrated potent inhibitory activity against c-Met, with significant, though lesser, activity against other kinases such as Flt-3. exlibrisgroup.com
Enzymatic Activity of this compound Against Target Kinases Data represents the half-maximal inhibitory concentration (IC₅₀), indicating the compound's potency against specific enzymes.
| Kinase Target | IC₅₀ (nM) |
|---|---|
| c-Met | 2.36 |
Source: exlibrisgroup.com
Note: The compound was also evaluated against Flt-3, PDGFR-α, PDGFR-β, c-Kit, Flt-4, ALK, and EGFR kinases, showing it acts as a multi-target inhibitor. exlibrisgroup.com
These preclinical findings underscore the potential of this compound as an anticancer agent, particularly in tumors characterized by the dysregulation of the c-Met and Flt-3 pathways. Its ability to outperform a known inhibitor and induce apoptosis highlights its promise for further investigation.
Mechanisms of Acquired and Intrinsic Resistance to C Met/mek1/flt 3 in 1
Identification of genetic alterations conferring resistance to c-Met/MEK1/Flt-3-IN-1 (e.g., target mutations, amplifications).
Genetic alterations are a primary driver of resistance to tyrosine kinase inhibitors (TKIs). These changes can occur in the drug's target proteins or in other genes within the cancer cell's genome.
Target Mutations: Secondary mutations within the kinase domains of c-Met, MEK1, or Flt-3 can prevent the inhibitor from binding effectively, thereby restoring kinase activity and downstream signaling. For instance, in the context of Flt-3 inhibitors, point mutations at residues such as D835 and F691 in the kinase domain are common mechanisms of acquired resistance. nih.gov These mutations can cause a conformational change in the kinase, reducing the binding affinity of the inhibitor. mdpi.comacs.org Similarly, secondary mutations in the c-Met kinase domain, such as D1228 and Y1230 mutations, can confer resistance to type I MET inhibitors. amegroups.orgacs.org
Target Amplification: An increase in the copy number of the gene encoding the target protein can lead to its overexpression, overwhelming the inhibitory effect of the drug. nih.gov MET gene amplification is a known mechanism of resistance to various TKIs, including those targeting EGFR, ALK, and ROS1. nih.govresearchgate.net This amplification leads to an overproduction of the c-Met protein, which can reactivate downstream signaling pathways despite the presence of an inhibitor. nih.goversnet.org
Table 1: Examples of Genetic Alterations Conferring Resistance
| Target | Alteration Type | Specific Example | Effect |
|---|---|---|---|
| Flt-3 | Point Mutation | D835Y, F691L | Reduces inhibitor binding affinity. nih.govacs.org |
| c-Met | Point Mutation | D1228, Y1230 | Alters inhibitor binding to the kinase domain. amegroups.org |
| c-Met | Gene Amplification | Increased MET gene copy number | Overexpression of c-Met protein, reactivating downstream pathways. nih.goversnet.org |
| KRAS | Gene Amplification/Mutation | KRAS amplification or activating mutations | Activates the MAPK pathway downstream of the inhibited targets. amegroups.org |
Activation of bypass signaling pathways circumventing this compound inhibition.
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited targets, thereby maintaining proliferation and survival. embopress.orgresearchgate.net This is a common theme in acquired resistance to targeted therapies. embopress.org
Activation of Parallel Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs can compensate for the inhibition of c-Met and Flt-3. For example, amplification of EGFR or HER2 has been observed as a resistance mechanism to MET TKIs. mdpi.com The activation of these alternative RTKs can subsequently reactivate critical downstream pathways like the PI3K/AKT and MAPK pathways. ersnet.orgembopress.org
Activation of Downstream Signaling Components: Mutations or amplifications in components of the signaling pathways downstream of c-Met, MEK1, and Flt-3 can also confer resistance. For instance, activating mutations in KRAS or BRAF can sustain MAPK pathway signaling even when upstream components are inhibited. amegroups.orgembopress.org Similarly, alterations in the PI3K/AKT pathway, such as PIK3CA mutations or loss of the tumor suppressor PTEN, can lead to its constitutive activation and promote cell survival independently of the targeted kinases. amegroups.orgersnet.org
Role of Ligand Overexpression: Increased production of ligands for the targeted receptors or for bypass pathway receptors can also contribute to resistance. For example, overexpression of Hepatocyte Growth Factor (HGF), the ligand for c-Met, can mediate resistance to TKIs by activating the MET signaling pathway. nih.gov Similarly, Fibroblast Growth Factor 2 (FGF2) has been shown to confer resistance to Flt-3 inhibitors by activating the FGF receptor and the MAPK pathway. nih.gov
Table 2: Key Bypass Signaling Pathways in Resistance
| Bypass Mechanism | Key Molecules Involved | Downstream Effect |
|---|---|---|
| Parallel RTK Activation | EGFR, HER2, AXL | Reactivation of PI3K/AKT and MAPK pathways. mdpi.comdovepress.com |
| Downstream Pathway Activation | KRAS, BRAF, PIK3CA, PTEN | Constitutive activation of MAPK or PI3K/AKT signaling. amegroups.orgembopress.org |
| Ligand Overexpression | HGF, FGF2 | Sustained activation of c-Met or FGFR signaling. nih.govnih.gov |
Cellular adaptive responses to this compound treatment.
In response to the stress of targeted therapy, cancer cells can undergo adaptive changes that allow them to survive and eventually develop stable resistance.
Transcriptional Reprogramming: Cancer cells can dynamically alter their gene expression profiles in response to inhibitor treatment. This can involve the upregulation of pro-survival genes and pathways. For example, studies have shown that targeted kinase inhibition can lead to a dynamic plasticity of the tumor cell kinome, allowing for adaptive resistance. researchgate.net
Metabolic Reprogramming: Alterations in cellular metabolism can support the survival of drug-tolerant cells. For instance, resistance to Flt-3 inhibitors has been associated with persistent metabolic adaptations. mdpi.com
Phenotypic Plasticity: Some cancer cells can undergo a transition to a more resistant phenotype, such as the epithelial-to-mesenchymal transition (EMT). EMT can be associated with increased invasiveness and resistance to various therapies. uroonkolojibulteni.com
Autophagy: This cellular process of self-digestion can be activated as a survival mechanism in response to stress, including cancer therapy. By degrading damaged organelles and proteins, autophagy can provide the cell with nutrients and energy to withstand treatment.
Hypoxic Adaptation: The tumor microenvironment, particularly hypoxia (low oxygen), can induce cellular responses that promote drug resistance. Hypoxia can stimulate the expression of c-Met and lead to the activation of survival pathways like the PI3K/Akt pathway. uroonkolojibulteni.comthno.org
Strategies to overcome resistance to this compound in preclinical models.
Overcoming resistance to targeted therapies is a major focus of cancer research. Several strategies are being explored in preclinical models to counteract the resistance mechanisms described above.
Combination Therapies: A key strategy is to combine the primary inhibitor with other drugs that target the identified resistance mechanisms.
Vertical Inhibition: This involves simultaneously targeting different nodes within the same signaling pathway. For example, combining a BRAF inhibitor with a MEK inhibitor has shown improved outcomes in melanoma. embopress.org A similar approach could involve combining a c-Met inhibitor with a MEK inhibitor.
Horizontal Inhibition: This strategy involves targeting parallel or bypass signaling pathways. For instance, combining a MET inhibitor with an EGFR inhibitor could be effective in tumors where EGFR amplification mediates resistance. mdpi.com Similarly, combining a Flt-3 inhibitor with a PI3K or mTOR inhibitor has been proposed. dovepress.com
Development of Next-Generation Inhibitors: Designing new inhibitors that can effectively target the mutated forms of the kinases is a crucial approach. nih.govsci-hub.se This involves understanding the structural changes caused by resistance mutations and developing compounds that can bind to these altered kinase domains. acs.orgacs.org
Targeting Downstream Effectors: Inhibiting key downstream signaling molecules that are commonly activated in resistance, such as STAT3 or AKT, could be a viable strategy.
Modulating the Tumor Microenvironment: Strategies aimed at disrupting the supportive interactions between cancer cells and their microenvironment, such as inhibiting ligand-receptor interactions or targeting stromal cells, are also under investigation. nih.gov
Table 3: Preclinical Strategies to Overcome Resistance
| Strategy | Approach | Example |
|---|---|---|
| Combination Therapy | Vertical Inhibition | Co-targeting different nodes of the MAPK pathway (e.g., BRAF and MEK inhibitors). embopress.org |
| Horizontal Inhibition | Combining MET and EGFR inhibitors to block bypass signaling. mdpi.com | |
| Next-Generation Inhibitors | Targeting Mutant Kinases | Developing inhibitors effective against Flt-3-TKD mutations. nih.govsci-hub.se |
| Targeting Downstream Pathways | Inhibiting Survival Signals | Using PI3K or AKT inhibitors to block a common survival pathway. amegroups.orgnih.gov |
Combination Therapeutic Strategies with C Met/mek1/flt 3 in 1 in Preclinical Research
Rationale for synergistic targeting of parallel or convergent pathways.
Cancer cells often rely on a complex network of signaling pathways for their growth, survival, and proliferation. When a single pathway is inhibited, cancer cells can frequently activate alternative or "bypass" pathways to maintain their malignant phenotype. This inherent plasticity is a primary driver of acquired drug resistance. researchgate.net The c-Met, MEK1 (downstream of RAS/RAF), and Flt-3 signaling cascades are critical mediators of oncogenesis in various cancers. mdpi.commdpi.com
The rationale for concurrently targeting these three kinases stems from the significant crosstalk and convergence among their respective pathways. nih.govaacrjournals.org
c-Met and MEK/ERK Pathway: The c-Met receptor tyrosine kinase, upon activation by its ligand HGF, can trigger downstream signaling through the RAS-RAF-MEK-ERK pathway. mdpi.comspandidos-publications.com Aberrant c-Met activation can therefore lead to constitutive activation of the MEK/ERK cascade, promoting cell proliferation and survival. mdpi.com Conversely, resistance to MEK inhibitors can arise from the upregulation of c-Met signaling. Therefore, the simultaneous inhibition of both c-Met and MEK1 can create a potent synergistic effect by blocking both the primary oncogenic driver and a key resistance mechanism. europa.eu
Flt-3 and MEK/ERK Pathway: Flt-3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). mdpi.comnih.gov Similar to c-Met, activated Flt-3 can also signal through the RAS/RAF/MEK/ERK pathway to promote leukemic cell proliferation and survival. nih.gov Co-inhibition of Flt-3 and MEK1 may therefore offer a more comprehensive blockade of this critical survival pathway in Flt-3-mutated leukemias.
c-Met and Flt-3 Crosstalk: While direct crosstalk between c-Met and Flt-3 is less characterized, they share downstream signaling nodes, including the PI3K/AKT and MAPK pathways. nih.govnih.gov In malignancies where both receptors are expressed or activated, their combined inhibition could lead to a more profound and durable anti-tumor response.
By targeting these interconnected pathways, a multi-kinase inhibitor like c-Met/MEK1/Flt-3-IN-1 aims to preemptively counter the development of resistance and induce a more potent anti-cancer effect than could be achieved with more selective, single-target agents.
Preclinical evaluation of this compound combined with other targeted agents.
Preclinical studies have investigated the combination of inhibitors targeting the c-Met, MEK, and Flt-3 pathways with other targeted agents to enhance anti-tumor activity and overcome resistance. While specific data on this compound in combination with other targeted agents is limited, the principles can be extrapolated from studies involving inhibitors of its individual targets.
For instance, combining c-Met inhibitors with EGFR inhibitors has shown synergistic effects in preclinical models of non-small cell lung cancer (NSCLC), particularly in tumors that have developed resistance to EGFR inhibitors via c-Met amplification. dovepress.comnih.gov Similarly, the combination of MEK inhibitors with inhibitors of the PI3K/AKT pathway has demonstrated significant anti-tumor effects in preclinical models of various cancers, including those with RAS mutations. nih.gov This is based on the rationale that these two pathways often act in parallel to promote cell survival. nih.gov
In the context of Flt-3, combination with other targeted agents like BCL-2 inhibitors has shown promise in preclinical models of AML, suggesting that targeting both proliferation and survival pathways can be an effective strategy. mdpi.com
The table below summarizes preclinical findings for combinations involving inhibitors of the targets of this compound.
| Combination Target | Cancer Type | Preclinical Finding |
| c-Met and EGFR | Non-Small Cell Lung Cancer (NSCLC) | Synergistic effects in overcoming EGFR inhibitor resistance. dovepress.comnih.gov |
| MEK and PI3K/AKT | Various Cancers (RAS-mutated) | Significant anti-tumor effects by blocking parallel survival pathways. nih.gov |
| Flt-3 and BCL-2 | Acute Myeloid Leukemia (AML) | Enhanced apoptosis by targeting both proliferation and survival. mdpi.com |
| c-Met and VEGFR | Hepatocellular Carcinoma (HCC) | Additive cytotoxicity and impaired tumor growth. aacrjournals.org |
These findings suggest that a multi-targeted agent like this compound could be a valuable component in combination therapies with other targeted agents, although further specific preclinical studies are required to confirm this.
Preclinical evaluation of this compound combined with conventional chemotherapies.
The combination of targeted therapies with conventional chemotherapy is a well-established strategy to improve treatment outcomes. Preclinical studies have shown that inhibitors of c-Met, MEK, and Flt-3 can synergize with cytotoxic agents.
c-Met Inhibition and Chemotherapy: Inhibition of the c-Met pathway has been shown to enhance the efficacy of chemotherapeutic agents in various cancers. For example, in preclinical models of pancreatic cancer, the combination of a c-Met inhibitor with gemcitabine (B846) resulted in a significant decrease in tumor volume and metastasis. researchgate.net In breast cancer models, the c-Met inhibitor crizotinib (B193316) showed synergistic growth inhibition when combined with chemotherapeutic agents. researchgate.net
MEK Inhibition and Chemotherapy: MEK inhibitors can sensitize cancer cells to chemotherapy. The rationale is that by blocking the pro-survival signals from the MEK/ERK pathway, the threshold for chemotherapy-induced apoptosis is lowered.
Flt-3 Inhibition and Chemotherapy: In AML, Flt-3 inhibitors have been studied extensively in combination with standard induction chemotherapy (e.g., cytarabine (B982) and an anthracycline). nih.gov Preclinical data supported these clinical investigations, showing that Flt-3 inhibition can increase the sensitivity of leukemic cells to chemotherapy. nih.govnih.gov
The following table presents preclinical data on the combination of inhibitors of the target pathways of this compound with conventional chemotherapies.
| Inhibitor Target | Chemotherapy Agent | Cancer Type | Preclinical Effect |
| c-Met | Gemcitabine | Pancreatic Cancer | Decreased tumor volume and metastasis. researchgate.net |
| c-Met | Various | Breast Cancer | Synergistic growth inhibition. researchgate.net |
| Flt-3 | Cytarabine | Acute Myeloid Leukemia (AML) | Increased sensitivity of leukemic cells. nih.govnih.gov |
| Flt-3 | Decitabine | Acute Myeloid Leukemia (AML) | Synergistic anti-tumor effects. nih.gov |
These preclinical findings provide a strong rationale for combining a multi-targeted inhibitor like this compound with conventional chemotherapy to potentially achieve greater anti-tumor activity.
Preclinical evaluation of this compound combined with immunomodulatory agents.
The interplay between oncogenic signaling pathways and the tumor immune microenvironment is an area of intense research. There is emerging preclinical evidence that targeting pathways like c-Met and MEK can modulate the immune response and enhance the efficacy of immunotherapies.
c-Met Inhibition and Immunotherapy: The c-Met pathway has been implicated in creating an immunosuppressive tumor microenvironment. mdpi.com Preclinical studies have suggested that c-Met inhibition can decrease the infiltration of immunosuppressive cells and potentially enhance the activity of immune checkpoint inhibitors. frontiersin.org For example, in mouse models of hepatocellular carcinoma, the combination of the c-Met inhibitor cabozantinib (B823) with an anti-PD-1 antibody was examined. frontiersin.org
MEK Inhibition and Immunotherapy: MEK inhibitors have been shown to have immunomodulatory effects, including increasing the expression of MHC class I on tumor cells, thereby making them more recognizable to T cells. They can also modulate the tumor microenvironment by affecting the function of various immune cell populations.
While direct preclinical data on the combination of this compound with immunomodulatory agents is not yet widely available, the known immunomodulatory roles of its target pathways suggest a strong potential for synergistic effects.
Assessment of additive or synergistic anti-tumor effects in vitro and in vivo.
The ultimate goal of combination therapy is to achieve a greater therapeutic effect than the sum of the individual agents, a phenomenon known as synergy. Preclinical studies employ various methods to assess whether the combination of a drug like this compound with other agents results in additive or synergistic anti-tumor effects.
In vitro, methods such as the Chou-Talalay method are used to calculate a combination index (CI), where a CI value less than 1 indicates synergy. nih.gov These studies often involve treating cancer cell lines with the individual agents and their combination at various concentrations and measuring outcomes like cell viability, proliferation, and apoptosis. aacrjournals.orgresearchgate.net
The following table summarizes preclinical studies demonstrating synergistic or additive effects with inhibitors of the target pathways of this compound.
| Combination | Cancer Model | Effect |
| c-Met inhibitor + TFF3 inhibitor | ER+HER2+ Mammary Carcinoma (in vitro & in vivo) | Synergistic reduction in cell survival and tumor growth. nih.gov |
| Tivantinib (c-Met inhibitor) + Sorafenib | Hepatocellular Carcinoma (in vitro) | Additive cytotoxicity. aacrjournals.org |
| Crizotinib (c-Met inhibitor) + Chemotherapy | Breast Cancer (in vitro) | Synergistic growth inhibition. researchgate.net |
| Flt-3 inhibitor + Chemotherapy | Acute Myeloid Leukemia (in vitro) | Synergistic anti-tumor effects. nih.gov |
These preclinical data underscore the potential for this compound to exhibit synergistic anti-tumor activity when combined with other therapeutic agents, warranting further investigation into specific combination strategies.
Structure Activity Relationship Sar and Rational Design Considerations for C Met/mek1/flt 3 in 1 Derivatives
Molecular docking and binding mode analyses for c-Met, MEK1, and Flt-3 interactions
Molecular docking simulations were instrumental in the discovery and optimization of c-Met/MEK1/Flt-3-IN-1 (compound 33), confirming its potential as a multi-target inhibitor. nih.gov Analysis of the predicted binding modes provides insight into the specific molecular interactions that drive its inhibitory activity against each kinase.
c-Met Interaction: Docking studies show that the 4-phenoxyquinoline core of the inhibitor series binds within the ATP-binding pocket of c-Met. Specifically, the quinoline (B57606) ring nitrogen is predicted to form a crucial hydrogen bond with the backbone of MET 1160 in the hinge region. mdpi.com Additionally, π-π stacking interactions between the quinoline ring and the tyrosine residue TYR 1159 further stabilize the complex. mdpi.comresearchgate.net The linker and terminal moiety are positioned to interact with key residues such as LYS 1110 and ASP 1222. mdpi.com
MEK1 Interaction: MEK1 inhibitors often bind to an allosteric site adjacent to the ATP-binding pocket. For derivatives in this class, the binding mode likely involves hydrophobic interactions and key hydrogen bonds that lock the kinase in an inactive conformation. Trametinib, a known MEK inhibitor, forms hydrogen bonds with residues such as Asp208, Phe209, and Ser212 in the allosteric pocket, a mode of interaction that is likely shared by analogs of this compound.
Flt-3 Interaction: In the Flt-3 kinase domain, inhibitors typically interact with the hinge region and the DFG motif. The quinoline core of compound 33 is expected to form hydrogen bonds with cysteine and glutamate (B1630785) residues in the hinge. The rest of the molecule extends towards the DFG motif, where interactions with aspartate and phenylalanine residues are critical for stabilizing the inactive "DFG-out" conformation, a common mechanism for type II kinase inhibitors.
The following table summarizes the enzymatic inhibitory activities of this compound (compound 33). nih.gov
| Target Kinase | IC₅₀ (nM) |
| c-Met | 11.77 |
| MEK1 | 10.71 |
| Flt-3 | 22.36 |
Identification of key structural motifs for multi-target kinase inhibition
The structure of this compound is a hybrid, combining several key motifs known for their roles in kinase inhibition. The rational combination of these pharmacophores is central to its multi-targeted profile. acs.org
6,7-Disubstituted-4-Phenoxyquinoline Core: This scaffold serves as the primary hinge-binding motif. mdpi.comnih.gov The 4-phenoxyquinoline structure is a well-established pharmacophore for type II kinase inhibitors, capable of occupying the ATP-binding site and forming critical hydrogen bonds with the kinase hinge region. mdpi.com The substitutions at the 6 and 7 positions can be modified to enhance potency and tune physical properties.
1,8-Naphthyridine-3-carboxamide Moiety: This terminal group is a key interaction component, acting as both a hydrogen bond donor and acceptor. nih.gov The carboxamide linker is a common feature in kinase inhibitors, often forming hydrogen bonds with residues near the solvent front or with the DFG motif, thereby contributing significantly to binding affinity and selectivity. nih.gov
Flexible Linker: A five-atom linker connects the quinoline core to the terminal moiety. mdpi.com The length and composition of this linker are critical for positioning the terminal group correctly within the binding site to engage with key residues and for achieving the desired polypharmacology by accommodating the distinct topographies of the c-Met, MEK1, and Flt-3 binding sites.
Computational modeling and quantitative structure-activity relationship (QSAR) studies
QSAR studies on 4-phenoxyquinoline derivatives have been crucial in elucidating the structural requirements for potent kinase inhibition. tandfonline.comimist.ma For the series of compounds including this compound, SAR analyses have provided clear guidelines for optimization. nih.gov
For instance, studies on related 6,7-disubstituted-4-phenoxyquinoline derivatives have shown that the nature and position of substituents on the terminal phenyl ring (moiety B) are critical for activity. nih.gov
The table below, derived from SAR studies of related compounds, illustrates the impact of substitutions on inhibitory activity. nih.gov
| Moiety B Substituent (4-position) | Relative Activity | Rationale |
| Fluoro (-F) | High | Halogen groups, particularly fluorine, were found to be more effective, likely due to favorable electronic and steric properties enhancing binding interactions. |
| Methoxy (-OCH₃) | Moderate/Low | Bulkier or electron-donating groups at this position were generally less effective. |
| Nitro (-NO₂) | Low | The presence of a nitro group was detrimental to the inhibitory activity. |
These findings suggest that small, electronegative groups on the terminal aromatic ring are preferred for potent c-Met inhibition. nih.gov 2D- and 3D-QSAR models for similar inhibitor classes typically highlight the importance of specific steric, electronic, and hydrophobic fields, providing a quantitative framework for designing new analogs with improved activity. imist.maresearchgate.net
Design principles for optimizing potency, selectivity, and polypharmacology of this compound analogs
The design of this compound and its potential analogs follows several key principles aimed at achieving a balanced polypharmacology, which can offer superior efficacy and overcome resistance mechanisms. nih.govnih.gov
Lead Compound Optimization: The inhibitor was developed by taking the multi-target inhibitor Foretinib as a lead compound and using molecular docking to guide the incorporation of a 1,8-naphthyridine-3-carboxamide moiety. This scaffold-hopping and hybridization approach aimed to improve potency and modulate the kinase selectivity profile. nih.gov
Structure-Based Design: A deep understanding of the structural topology of the ATP-binding sites of c-Met, MEK1, and Flt-3 is essential. Although these sites are broadly similar, subtle differences in key residues and pocket depth can be exploited. Design strategies focus on creating molecules that can adopt conformations complementary to all three targets, forming key interactions in the hinge region, with the DFG motif, and in allosteric pockets. mdpi.com
Balancing Potency and Selectivity: The primary challenge in multi-target drug design is achieving the desired potency for each target without engaging unwanted off-targets that could lead to toxicity. plos.org This is often accomplished by modifying peripheral substituents that interact with less conserved regions of the kinase binding sites. For example, macrocyclization is an advanced strategy used to conformationally constrain a molecule, which can lock it into a bioactive shape that is optimal for multiple targets while improving selectivity against others. mdpi.com
Rational Polypharmacology: The goal is not to inhibit as many kinases as possible, but to rationally select a specific combination of targets involved in complementary signaling pathways that drive cancer progression. nih.gov The simultaneous inhibition of c-Met (a key RTK), MEK1 (a central node in the MAPK pathway), and Flt-3 (critical in hematologic malignancies) represents a strategic approach to block tumor growth, proliferation, and survival signals at multiple levels. mdpi.comopenaccessjournals.com
Biomarkers for C Met/mek1/flt 3 in 1 Efficacy and Resistance in Preclinical Settings
Predictive biomarkers for response to c-Met/MEK1/Flt-3-IN-1.
No specific genetic, epigenetic, or protein-based biomarkers have been identified in published research to predict the sensitivity of tumors to this compound. Such markers are crucial for identifying patient populations most likely to benefit from treatment.
Pharmacodynamic biomarkers reflecting target engagement and pathway modulation by this compound.
There is no available information on biomarkers that can confirm the engagement of c-Met, MEK1, and Flt-3 targets by the compound in a preclinical setting. Studies measuring the modulation of downstream signaling pathways, such as the phosphorylation status of key effector proteins, have not been published.
Biomarkers for detecting and monitoring resistance development to this compound.
The mechanisms of acquired or innate resistance to this specific multi-targeted inhibitor have not been described in the scientific literature. Consequently, there are no known biomarkers to detect or monitor the emergence of resistance.
Development of preclinical models for biomarker validation studies.
While the compound has been tested in standard cancer cell lines, there are no reports on the development and use of more advanced preclinical models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models, for the specific purpose of validating biomarkers for this compound.
Future Directions for Academic Research on C Met/mek1/flt 3 in 1
Exploration of Novel Therapeutic Applications in Various Preclinical Disease Models
Initial research has demonstrated the antiproliferative effects of c-Met/MEK1/Flt-3-IN-1 against several human cancer cell lines. nih.govresearchgate.net The compound exhibited significant activity against HeLa (cervical cancer), A549 (non-small cell lung cancer), and MCF-7 (breast cancer) cells, with IC50 values of 0.21 µM, 0.39 µM, and 0.33 µM, respectively. nih.govresearchgate.net These findings were notably more potent, by a factor of 3.28 to 4.82, than the multi-target c-Met inhibitor Foretinib in the same assays. nih.gov Mechanistic studies in A549 cells revealed that the compound induces apoptosis in a dose-dependent manner by causing cell cycle arrest at the G1 phase. nih.govresearchgate.net
Future academic research should aim to broaden the scope of preclinical evaluation to a wider array of cancer types where the target kinases are known to be dysregulated. Given that c-Met, MEK1 (a key component of the MAPK pathway), and Flt-3 are implicated in various hematological malignancies and solid tumors, exploring the efficacy of this compound in models of acute myeloid leukemia (AML), colorectal cancer, glioblastoma, and pancreatic cancer is a logical next step.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.21 |
| A549 | Non-Small Cell Lung Cancer | 0.39 |
| MCF-7 | Breast Cancer | 0.33 |
Data sourced from studies on Antiproliferative against-3 (compound 33). nih.govresearchgate.net
Development of Advanced In Vitro and In Vivo Models for this compound Research
The foundational preclinical work on this compound has been conducted using established 2D cell culture models and an initial in vivo xenograft model. researchgate.net Specifically, in an A549 cell-mediated xenograft mouse model, the compound demonstrated a tumor growth inhibition (TGI) of 64% without overt toxicity, highlighting its potential as a therapeutic candidate. researchgate.net
Future research should focus on developing more sophisticated and clinically relevant models. This includes the use of three-dimensional (3D) organoid and spheroid cultures, which more accurately mimic the tumor architecture and cell-cell interactions. Furthermore, the establishment of patient-derived xenograft (PDX) models from various cancer types will be crucial to evaluate the inhibitor's efficacy in a setting that better reflects human tumor heterogeneity. These advanced models can provide more predictive data on therapeutic response.
Investigating the Role of the Tumor Microenvironment in this compound Efficacy and Resistance
The tumor microenvironment (TME) plays a pivotal role in cancer progression and response to therapy. The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix. acs.org Paracrine signaling within the TME can contribute to resistance to targeted therapies. For instance, hepatocyte growth factor (HGF), the ligand for c-Met, can be secreted by cancer-associated fibroblasts (CAFs) in the TME, leading to sustained c-Met activation and resistance to EGFR inhibitors. acs.org
Advancements in Preclinical Methodologies for Resistance Circumvention Strategies
Acquired resistance is a major challenge for targeted cancer therapies. For inhibitors of c-Met, MEK, and Flt-3, resistance can emerge through various mechanisms. These include secondary mutations in the target kinases, amplification of the target gene, or activation of bypass signaling pathways. For example, resistance to FLT3 inhibitors in AML can occur through the acquisition of new FLT3 mutations. nih.gov Similarly, resistance to MEK inhibitors can arise from mutations in the MEK1 gene itself. researchgate.net
A key area for future research will be to identify potential resistance mechanisms to this compound and to develop strategies to overcome them. This can be achieved by generating resistant cell lines through long-term exposure to the compound and subsequently performing genomic and proteomic analyses to uncover the molecular changes. Based on these findings, rational combination therapies can be designed. For instance, combining this compound with inhibitors of downstream effectors or parallel survival pathways could be a promising approach to prevent or delay the onset of resistance.
Potential Utility of this compound as a Chemical Probe in Fundamental Signaling Pathway Research
Multi-targeted inhibitors can serve as valuable tools to dissect complex signaling networks. The simultaneous inhibition of c-Met, MEK1, and Flt-3 by a single molecule provides a unique opportunity to study the crosstalk and interplay between these critical pathways. The c-Met and Flt-3 receptor tyrosine kinases can activate the RAS/RAF/MEK/ERK pathway, of which MEK1 is a central component. researchgate.net
Therefore, this compound could be employed as a chemical probe to investigate the synergistic or compensatory signaling that occurs upon inhibition of these nodes. For example, researchers could use this compound to study how the inhibition of c-Met and Flt-3 affects the cellular reliance on the MEK/ERK pathway in different cancer contexts. Such studies can uncover novel signaling vulnerabilities and provide a rationale for the development of new combination therapies. A strategy using a multi-targeted kinase inhibitor, SM1-71, has been demonstrated as a chemical tool to investigate signaling vulnerabilities in cancer cells.
Q & A
Q. How can researchers validate the inhibitory activity of c-Met/MEK1/Flt-3-IN-1 against its primary targets (c-Met, MEK1, Flt-3) in vitro?
- Methodological Answer : Biochemical assays using purified kinase domains are essential for validating inhibitory activity. Measure half-maximal inhibitory concentration (IC50) via fluorescence-based or radiometric kinase assays. Include positive controls (e.g., established inhibitors like Cabozantinib for c-Met) and negative controls (e.g., inactive analogs). Use dose-response curves to quantify potency, and validate results across triplicate experiments to ensure reproducibility. For MEK1, assess downstream ERK phosphorylation inhibition using Western blotting in cell lysates .
Q. What experimental approaches are recommended to assess the selectivity profile of this compound across related kinases?
- Methodological Answer : Conduct kinase profiling using panels of 100+ recombinant kinases (e.g., Eurofins KinaseProfiler™). Prioritize kinases structurally related to c-Met, MEK1, and Flt-3 (e.g., AXL, KIT, or VEGFR2). Use ATP concentrations near physiological levels (1 mM) to avoid artificial selectivity. Counter-screen against off-target receptors (e.g., GPCRs) via binding assays. Data should be analyzed using Z-scores to identify statistically significant off-target interactions .
Q. What in vitro models are optimal for evaluating the anti-proliferative effects of this compound in cancer research?
- Methodological Answer : Use cell lines with well-characterized dependencies on c-Met (e.g., NCI-H1993), MEK1/ERK activation (e.g., A375 melanoma), or Flt-3 mutations (e.g., MV4-11 AML). Perform MTT or CellTiter-Glo® assays over 72 hours with serial dilutions of the compound. Include baseline measurements of pathway activation (e.g., phospho-Met, phospho-ERK) to correlate efficacy with target modulation. Normalize results to vehicle-treated controls and report EC50 values .
Advanced Research Questions
Q. How should researchers design combination therapy studies involving this compound and other targeted agents to minimize off-target effects?
- Methodological Answer : Apply synergistic analysis via the Chou-Talalay method, testing fixed-ratio combinations (e.g., 1:1, 1:3) across multiple doses. Use factorial experimental designs to assess additive, synergistic, or antagonistic effects. Prioritize agents with non-overlapping resistance mechanisms (e.g., combining with PI3K inhibitors). Monitor off-target toxicity using transcriptomic profiling (RNA-seq) or high-content screening for apoptosis/necrosis markers. Validate findings in 3D co-culture models to mimic tumor microenvironments .
Q. What methodologies are effective for resolving contradictory data on this compound’s efficacy across different cancer cell lines?
- Methodological Answer : Perform integrated genomic and proteomic profiling of discrepant cell lines to identify confounding variables (e.g., secondary mutations, pathway crosstalk). Use CRISPR-Cas9 knockouts of parallel signaling nodes (e.g., RAS mutants) to isolate mechanism-specific effects. Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data from independent studies, adjusting for batch effects and assay heterogeneity. Sensitivity analysis should exclude outliers with poor dose-response fidelity .
Q. How can researchers optimize in vivo pharmacokinetic/pharmacodynamic (PK/PD) models for this compound to predict clinical dosing?
- Methodological Answer : Use murine xenograft models with humanized liver enzymes to improve PK predictability. Measure plasma/tumor drug levels via LC-MS/MS at multiple timepoints. Fit data to compartmental models (e.g., non-linear mixed-effects) to estimate clearance, volume of distribution, and half-life. For PD, correlate tumor growth inhibition with target engagement biomarkers (e.g., phospho-Met suppression). Validate models against historical clinical data for analogous inhibitors (e.g., Foretinib) .
Q. What strategies mitigate resistance mechanisms observed in long-term treatment with this compound?
- Methodological Answer : Establish resistance models by exposing sensitive cell lines to incremental doses over 6–12 months. Perform whole-exome sequencing and RNA-seq to identify acquired mutations (e.g., gatekeeper residues) or compensatory pathways (e.g., upregulation of EGFR). Test intermittent dosing schedules or pulse therapy to delay resistance. Validate candidate resistance mechanisms via isogenic cell lines or patient-derived xenografts (PDXs) .
Methodological Frameworks for Study Design
Q. How can the PICOT framework structure preclinical studies for this compound?
- Population : Specific cancer subtypes (e.g., NSCLC with MET amplification).
- Intervention : Dose ranges, administration routes (oral vs. intraperitoneal).
- Comparison : Standard-of-care agents (e.g., Crizotinib) or placebo.
- Outcome : Tumor volume reduction, survival benefit, biomarker modulation.
- Time : Acute (7 days) vs. chronic (28 days) treatment windows. This framework ensures alignment with translational goals and reduces ambiguity in experimental endpoints .
Q. What meta-analytic approaches are suitable for integrating heterogeneous data on this compound’s mechanism of action?
- Methodological Answer : Use random-effects models to account for inter-study variability. Stratify data by cancer type, assay type (in vitro vs. in vivo), and mutation status. Assess publication bias via funnel plots and Egger’s regression. For molecular pathway analysis, apply gene set enrichment analysis (GSEA) to pooled transcriptomic datasets. Report heterogeneity metrics (I<sup>2</sup>) and sensitivity analyses in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
